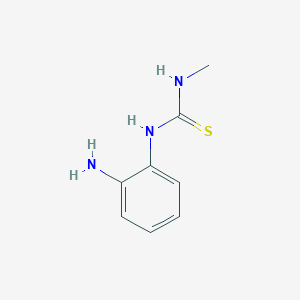

1-(2-Aminophenyl)-3-methylthiourea

描述

Contextualization of Thiourea (B124793) Derivatives in Advanced Chemical Research

Thiourea, an organosulfur compound, and its derivatives are recognized for their wide-ranging utility in both organic synthesis and materials science. nih.gov The thiourea functional group, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, imparts these molecules with unique chemical properties. These properties include the ability to act as ligands for metal complexes, precursors for a variety of heterocyclic compounds, and as building blocks in the synthesis of biologically active molecules. nih.govnih.gov

The interest in thiourea derivatives has been consistently growing due to their extensive applications. nih.govmdpi.com They are pivotal in the development of new synthetic methodologies and have been instrumental in the creation of novel materials with tailored properties. The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=S group) allows these molecules to participate in various intermolecular interactions, influencing their physical and chemical behavior. nih.gov

Significance of 1-(2-Aminophenyl)-3-methylthiourea as a Synthetic Intermediate and Precursor

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural features strongly suggest its significance as a valuable synthetic intermediate. The molecule contains a thiourea moiety linked to an aminophenyl group, a combination that is highly conducive to cyclization reactions to form heterocyclic systems.

The primary importance of this compound lies in its potential as a precursor for the synthesis of 2-aminobenzothiazole derivatives. The ortho-disposed amino group on the phenyl ring and the thiourea functionality can readily undergo intramolecular cyclization, typically under oxidative conditions, to form the benzothiazole (B30560) ring system. This class of heterocyclic compounds is of great interest due to their presence in a wide array of pharmacologically active molecules.

Table 1: Key Structural Features of this compound and Their Synthetic Implications

| Structural Feature | Chemical Group | Implied Reactivity and Significance |

| Ortho-Amino Phenyl Group | -NH2 on a benzene (B151609) ring adjacent to the thiourea linkage | Facilitates intramolecular cyclization reactions, particularly for the formation of fused heterocyclic systems like benzothiazoles. |

| Thiourea Moiety | -NH-C(=S)-NH- | Acts as a source of sulfur and nitrogen atoms for heterocycle formation. The sulfur atom is nucleophilic, and the nitrogen atoms can participate in condensation reactions. |

| Methyl Group | -CH3 on a thiourea nitrogen | Influences the electronic properties and solubility of the molecule and the resulting heterocyclic products. |

The synthesis of this compound would likely follow established methods for the preparation of unsymmetrical thioureas. A common route involves the reaction of 2-aminophenyl isothiocyanate with methylamine or, conversely, the reaction of phenylenediamine with methyl isothiocyanate.

Overview of Key Academic Research Directions for Thiourea Compounds

The academic research surrounding thiourea compounds is diverse and multifaceted, with several key directions consistently being explored. These areas of investigation highlight the broad applicability and importance of this class of molecules.

Medicinal Chemistry: A significant portion of research on thiourea derivatives is focused on their potential therapeutic applications. These compounds have been investigated for a wide range of biological activities, including as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. nih.govresearchgate.net The ability of the thiourea moiety to interact with biological targets through hydrogen bonding and coordination with metal ions is a key factor in their bioactivity. jetir.org

Heterocyclic Synthesis: As exemplified by the potential of this compound, the use of thiourea derivatives as precursors for the synthesis of heterocyclic compounds is a major research focus. nih.govmdpi.com A variety of heterocycles, including thiazoles, pyrimidines, and triazoles, can be efficiently prepared from thiourea-containing starting materials.

Materials Science: In the realm of materials science, thiourea derivatives are explored for their use as chemosensors, corrosion inhibitors, and in the synthesis of polymers and coordination complexes. mdpi.comnih.gov The presence of sulfur and nitrogen atoms allows for strong interactions with metal surfaces and ions, making them effective in these applications.

Organocatalysis: More recently, thiourea derivatives have gained attention as organocatalysts. Their ability to form hydrogen bonds allows them to activate substrates and catalyze a variety of organic reactions in a stereoselective manner.

Table 2: Major Research Applications of Thiourea Derivatives

| Research Area | Specific Applications |

| Medicinal Chemistry | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory agents |

| Heterocyclic Synthesis | Precursors for thiazoles, pyrimidines, triazoles, and other heterocycles |

| Materials Science | Chemosensors, Corrosion inhibitors, Polymer synthesis, Metal complexes |

| Organocatalysis | Hydrogen-bond donating catalysts for asymmetric synthesis |

Structure

3D Structure

属性

IUPAC Name |

1-(2-aminophenyl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,9H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJGMVAYGKDBFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394069 | |

| Record name | N-(2-aminophenyl)-N'-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20367-31-1 | |

| Record name | N-(2-aminophenyl)-N'-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Supramolecular Chemistry and Non Covalent Interactions in Thiourea Systems

Hydrogen Bonding Architectures in Thiourea (B124793) Derivatives

Hydrogen bonds are a predominant force in the crystal engineering of thiourea derivatives, significantly influencing their solid-state structures. rsc.org Thioureas are recognized as potent hydrogen-bond donors, a characteristic that is central to their catalytic and structural properties. wikipedia.org

In many acylthiourea derivatives, a planar "S-shape" conformation is favored, which facilitates the formation of an intramolecular N-H···O hydrogen bond, creating a stable pseudo-six-membered ring. conicet.gov.ar This interaction occurs between the carbonyl group and a thioamide N-H group. conicet.gov.ar However, the specific architecture of 1-(2-Aminophenyl)-3-methylthiourea lacks a carbonyl group, precluding this type of intramolecular bond. Instead, its structure is dominated by intermolecular hydrogen bonds.

The presence of both N-H donor groups and the sulfur atom as a hydrogen bond acceptor allows for the formation of extensive intermolecular hydrogen-bonding networks. nih.gov In related systems, N-H···S hydrogen bonds are a common motif, leading to the formation of dimers and chains. acs.org For instance, in some chiral thioureas, zigzag chains are formed through N–H···S hydrogen bonds. acs.org

The interplay between intramolecular and intermolecular hydrogen bonds is crucial in determining the chemical properties of these compounds. mersin.edu.tr In the absence of strong intramolecular interactions, as is the case for this compound, intermolecular forces dictate the crystal structure. These forces can lead to various packing motifs, such as layered networks or chain-like assemblies. psu.edu The conformation of the thiourea moiety itself, whether cis-cis, cis-trans, or trans-trans, is influenced by these interactions and can affect the molecule's ability to participate in further hydrogen bonding. nih.gov

Table 1: Hydrogen Bonding Parameters in a Related Thiourea Derivative This table presents data for a related compound, 1-(3-chlorophenyl)-3-cyclohexylthiourea, to illustrate typical hydrogen bond parameters in thiourea systems.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N1-H1···S1 | 0.86 | 2.54 | 3.39 | 170 |

| N2-H2···S1 | 0.86 | 2.51 | 3.36 | 171 |

| Data derived from studies on related thiourea derivatives. nih.gov |

Self-Assembly Processes and Supramolecular Assemblies

The directional nature of hydrogen bonds and other non-covalent interactions in thiourea derivatives drives their self-assembly into well-ordered supramolecular structures.

While the direct formation of molecular wires by this compound is not explicitly detailed in the provided context, the principles of self-assembly in related systems are well-established. Molecular wires are essentially linear, conjugated molecular structures designed to conduct electricity at the molecular scale. nih.govnih.gov The synthesis of such structures often involves the coupling of aromatic and acetylenic units. aau.dk The ability of thiourea derivatives to form ordered, chain-like structures through hydrogen bonding suggests their potential as building blocks in the construction of more complex supramolecular electronic components. psu.edu The predictable nature of these hydrogen-bonding motifs is a key aspect of their utility in crystal engineering. rsc.org

Beyond the dominant N-H···S hydrogen bonds, other weaker, non-covalent interactions play a crucial role in the stabilization and organization of supramolecular structures in thiourea systems. These include C-H···π, C-H···O, and C-H···S interactions.

Molecular Recognition Phenomena Involving Thiourea Host Systems

The capacity of thiourea derivatives to act as host molecules in molecular recognition is a significant area of research. wikipedia.org This ability stems from their well-defined binding sites, which are capable of selectively interacting with guest molecules or ions through non-covalent forces. wikipedia.org

Thiourea-based receptors are particularly effective in anion recognition. nih.govacs.org The N-H protons of the thiourea group are sufficiently acidic to form strong hydrogen bonds with anions. wikipedia.org This interaction can be signaled by a chromophore or fluorophore integrated into the receptor molecule, leading to a colorimetric or fluorescent response upon binding. nih.gov The design of these receptors often incorporates aromatic substituents to enhance the binding affinity and to help delocalize charge in the event of deprotonation by a basic anion. acs.orgnih.gov The interaction between the host and guest is a dynamic equilibrium, and the strength of this interaction can be quantified. wikipedia.org For instance, thiourea-functionalized Tröger's bases have been shown to act as colorimetric sensors for anions like fluoride (B91410), acetate, and dihydrogen phosphate. nih.gov

Computational and Theoretical Investigations of 1 2 Aminophenyl 3 Methylthiourea and Its Derivatives

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

DFT has become a standard method for investigating the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like thiourea (B124793) derivatives. TD-DFT extends this capability to excited states, allowing for the prediction and interpretation of electronic absorption and emission spectra. nih.govresearchgate.net

Geometric Optimization and Conformational Analysis

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of atoms in the molecule, its equilibrium geometry, must be determined. This process, known as geometric optimization, is a fundamental step in computational chemistry. For flexible molecules like 1-(2-Aminophenyl)-3-methylthiourea, which have several rotatable bonds, a conformational analysis is necessary to identify the various possible low-energy structures (conformers) and determine the most stable one. iu.edu.sa

Theoretical studies on related thiourea derivatives have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(**)), to perform geometric optimization. researchgate.net These calculations help in determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. For instance, in similar structures, intramolecular hydrogen bonds, such as N-H···O=C, have been identified as a key stabilizing feature, leading to the formation of a pseudo-six-membered ring. researchgate.net The stability of different conformers is evaluated based on their relative energies, with the lowest energy conformer being the most populated at equilibrium. iu.edu.sa

Table 1: Representative Calculated Geometric Parameters for a Thiourea Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | 1.68 | - | - |

| C-N (amide) | 1.38 | - | - |

| C-N (phenyl) | 1.42 | - | - |

| N-C-N | - | 118.0 | - |

| C-N-C-C (phenyl) | - | - | ~175.0 |

| C-N-C=S | - | 125.0 | - |

Note: The data in this table is illustrative and based on typical values found in related thiourea structures. Actual values for this compound would require specific calculations.

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) through Quantum Chemical Methods

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. mdpi.com Quantum chemical calculations are instrumental in assigning the observed vibrational bands to specific molecular motions. researchgate.netnih.gov

By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. researchgate.net The Potential Energy Distribution (PED) analysis is then used to provide a quantitative description of the contribution of different internal coordinates (like stretching, bending, and torsion) to each normal mode of vibration. This detailed assignment is crucial for interpreting the experimental spectra and understanding the molecule's structural features. nih.gov For example, the characteristic N-H stretching vibrations are typically observed in the 3500–3300 cm⁻¹ region. nih.gov The C=S stretching vibration is also a key marker for thiourea derivatives.

Electronic Structure Characterization (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

DFT calculations provide a means to visualize the distribution and energy levels of these orbitals. researchgate.net For thiourea derivatives, the HOMO is often localized on the aminophenyl and thiourea moieties, indicating these are the likely sites for electrophilic attack. The LUMO is typically distributed over the phenyl ring and the thiourea group.

The Molecular Electrostatic Potential (MEP) is another important tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Table 2: Calculated Electronic Properties of a Thiourea Derivative

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions within a molecule. wisc.edu It provides a localized, Lewis-like description of the electronic structure, which is more intuitive than the delocalized molecular orbitals. NBO analysis can quantify the stabilization energy associated with donor-acceptor interactions, such as hyperconjugation and hydrogen bonding. wisc.edu

Molecular Docking and Dynamics Simulations

While DFT provides insights into the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with a biological target, such as a protein or enzyme. researchgate.netnih.gov These methods are central to computer-aided drug design. nih.gov

Predictive Modeling of Molecular Binding and Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a receptor, typically a protein. nih.govresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. researchgate.netindexcopernicus.com

The results of a docking study can identify the most likely binding mode and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.netresearchgate.net For thiourea derivatives, which have shown potential as inhibitors of various enzymes, docking studies can elucidate the specific amino acid residues in the active site that are crucial for binding. researchgate.netnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of the dynamic behavior of the complex. nih.gov By analyzing the trajectory from an MD simulation, researchers can assess the stability of the binding pose, observe conformational changes in the protein and ligand, and calculate binding free energies, which provide a more rigorous estimate of the binding affinity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound and its Derivatives Fall Short of Specific Data

Despite extensive computational and theoretical investigations into the chemical compound this compound and its analogs, a significant gap exists in the scientific literature regarding specific Quantitative Structure-Activity Relationship (QSAR) studies that directly correlate its electronic parameters with molecular functionality. While numerous QSAR analyses have been conducted on broader categories of thiourea derivatives, pinpointing a study with a dedicated focus and corresponding data table for this compound has proven to be elusive.

QSAR models are crucial in modern drug discovery and development, providing a mathematical framework to connect the chemical structure of a compound with its biological activity. These models rely on various molecular descriptors, including electronic parameters, which quantify the electronic properties of a molecule and are believed to play a pivotal role in its interaction with biological targets.

For thiourea derivatives in general, QSAR studies have consistently highlighted the importance of several electronic and physicochemical parameters in determining their biological activities, such as anticancer and antibacterial effects. These influential descriptors often include:

Lipophilicity (LogP): This parameter measures the compound's ability to partition between an oily and an aqueous phase, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

Molar Refractivity: Related to the volume and polarizability of a molecule, this descriptor can influence how a compound fits into a receptor's binding site.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These quantum chemical descriptors are indicative of a molecule's ability to donate or accept electrons, respectively, and are often correlated with its reactivity and the formation of drug-receptor interactions.

Electronegativity: The measure of an atom's ability to attract shared electrons in a chemical bond is a key factor in molecular interactions. nih.gov

A study on a series of sulfur-containing thiourea derivatives identified mass, polarizability, electronegativity, and van der Waals volume as key predictors for their anticancer activities. nih.gov Another investigation into anion transport by 1-hexyl-3-phenylthioureas found that the anion binding abilities were dominated by the hydrogen bond acidity of the thiourea NH function, while transmembrane transport was mainly dependent on lipophilicity. rsc.org

While these studies provide a valuable framework for understanding the structure-activity relationships of thiourea compounds, the absence of a specific QSAR analysis for this compound means that a detailed correlation between its unique electronic parameters and its specific molecular functions cannot be definitively established at this time. The generation of a precise data table outlining these relationships, as requested, is therefore not possible based on the currently available scientific literature. Further targeted research focusing on this specific compound and its derivatives is necessary to elucidate these critical correlations.

Advanced Scientific Applications of Thiourea Compounds Excluding Prohibited Categories

Sensor Development and Chemo-sensing Abilities

The presence of both hydrogen bond donors (N-H groups) and a soft Lewis basic sulfur atom within the thiourea (B124793) moiety allows for selective interactions with various analytes, particularly metal ions. This has driven significant research into their use as active components in chemical sensors.

Thiourea derivatives have emerged as highly effective ionophores for the selective detection of heavy metal ions, with a particular emphasis on mercury(II) ions (Hg²⁺). The soft sulfur atom of the thiourea group exhibits a strong affinity for soft metal ions like Hg²⁺, leading to the formation of stable complexes. This selective binding event can be translated into a measurable signal.

For instance, a novel thiourea derivative, 2,2-oxybis(ethyl)-4-(1-naphthyl)-3-thiourea, has been synthesized and demonstrated effective binding with Hg²⁺ ions even in the presence of other competing cations such as Ag⁺, Ni²⁺, Sn²⁺, Zn²⁺, Fe²⁺, Cu²⁺, and Pb²⁺. researchgate.net This selectivity is crucial for the development of reliable sensors for environmental and biological monitoring. The binding of the thiourea derivative with Hg²⁺ can induce a distinct color change, allowing for "naked-eye" detection, or be monitored using spectroscopic techniques. researchgate.net

While direct studies on 1-(2-Aminophenyl)-3-methylthiourea as an ionophore are not extensively documented, the presence of the aminophenyl group could further enhance its coordination capabilities. The amino group can act as an additional binding site, potentially increasing both the sensitivity and selectivity for target metal ions. The formation of a chelate ring involving the amino nitrogen and the thiourea sulfur with a metal ion is a well-established principle in coordination chemistry that often leads to enhanced stability.

Research on other aminophenyl thiourea derivatives supports this potential. For example, 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea has also been synthesized and characterized, indicating a continued interest in the development of aminophenyl thioureas for various applications, including as potential ionophores. researchgate.net The strategic placement of the amino group, as in the ortho position in this compound, could be particularly advantageous for chelation.

The table below summarizes the binding characteristics of a representative thiourea-based ionophore.

| Ionophore | Target Ion | Competing Ions | Detection Method |

| 2,2-oxybis(ethyl)-4-(1-naphthyl)-3-thiourea | Hg²⁺ | Ag⁺, Ni²⁺, Sn²⁺, Zn²⁺, Fe²⁺, Cu²⁺, Pb²⁺ | Naked-eye, UV-Vis, ¹H-NMR |

The characterization of thiourea-based sensors and the study of their interactions with metal ions are typically carried out using a combination of potentiometric and spectroscopic techniques.

Potentiometric sensors , such as ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode. The sensing membrane of the ISE is typically doped with a specific ionophore, in this case, a thiourea derivative. When the electrode is immersed in a solution containing the target ion, the selective binding of the ion to the ionophore at the membrane-solution interface generates a potential that is proportional to the logarithm of the ion's activity. This method provides a quantitative measure of the analyte concentration.

Spectroscopic methods offer complementary information on the binding event.

UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic absorption spectrum of the thiourea derivative upon addition of a metal ion can confirm the formation of a complex. researchgate.net The appearance of new absorption bands or shifts in existing bands (either hypsochromic/blue shift or bathochromic/red shift) can be monitored to determine the stoichiometry of the complex and its binding constant. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR titration is a powerful tool to elucidate the binding mechanism. researchgate.net The chemical shifts of the N-H protons of the thiourea group are particularly sensitive to hydrogen bonding and coordination with a metal ion. A downfield shift of the N-H proton signals upon addition of the metal ion is indicative of its involvement in the binding process.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of complexation by observing shifts in the vibrational frequencies of the C=S and N-H bonds of the thiourea moiety.

These characterization techniques are essential for understanding the selectivity, sensitivity, and response mechanism of thiourea-based sensors, paving the way for the rational design of new and improved sensing platforms.

Catalytic Applications in Organic Synthesis and Beyond

Thiourea derivatives have gained significant prominence as organocatalysts, offering a metal-free alternative for a wide range of organic transformations. Their ability to act as hydrogen-bond donors is central to their catalytic activity.

Thiourea-based organocatalysts function by activating electrophiles through hydrogen bonding, thereby lowering the energy barrier for nucleophilic attack. The two N-H groups of the thiourea moiety can form a bidentate hydrogen-bonding interaction with substrates containing carbonyl, nitro, or imine groups. researchgate.net This "dual activation" enhances the electrophilicity of the substrate, facilitating a variety of reactions.

Bifunctional thiourea catalysts, which incorporate a basic moiety (like an amine) in addition to the thiourea group, are particularly effective. libretexts.orgrsc.org These catalysts can simultaneously activate both the electrophile (via hydrogen bonding from the thiourea) and the nucleophile (via Brønsted or Lewis base interaction from the basic group). This synergistic activation leads to high efficiency and stereoselectivity in many asymmetric reactions.

While specific catalytic applications of this compound are not widely reported, its structure, containing both a thiourea and an amino group, makes it a prime candidate for a bifunctional catalyst. The 2-aminophenyl substituent is well-positioned to act as a basic site in conjunction with the hydrogen-bonding thiourea group. This structural motif is found in many successful bifunctional thiourea catalysts used in reactions such as:

Michael additions: The addition of nucleophiles to α,β-unsaturated compounds. libretexts.org

Mannich reactions: The aminoalkylation of a carbon acid. libretexts.org

Strecker reactions: The synthesis of α-aminonitriles. libretexts.org

Aza-Henry reactions: The addition of nitroalkanes to imines. researchgate.net

The development of novel thiourea-amine bifunctional catalysts is an active area of research, with a focus on creating catalysts that are efficient for specific transformations. rsc.org

Metal-thiourea complexes are being explored for their potential in photocatalysis. In these systems, a semiconductor material, such as titanium dioxide (TiO₂), is often modified with a thiourea derivative or a metal-thiourea complex to enhance its photocatalytic activity. nih.gov

Thiourea can serve as a source of nitrogen and sulfur for doping TiO₂, which can extend its light absorption from the UV into the visible region. nih.gov This is a crucial step towards developing photocatalysts that can be activated by sunlight. The calcination of a mixture of TiO₂ and thiourea can lead to the incorporation of nitrogen atoms into the TiO₂ lattice, creating N-doped TiO₂ with enhanced visible-light photocatalytic activity. nih.gov This has been demonstrated in the degradation of organic dyes. nih.gov

Furthermore, metal complexes of thiourea derivatives can themselves be photocatalytically active or act as photosensitizers. mdpi.com Upon absorption of light, the complex can be excited to a higher energy state, from which it can initiate redox reactions. The coordination of a metal ion to a thiourea ligand can tune the electronic properties of the complex, influencing its light absorption characteristics and its excited-state reactivity. While the direct application of this compound in this context is yet to be explored, the fundamental principles suggest that its metal complexes could exhibit interesting photophysical and photochemical properties.

Materials Science and Functional Materials Development

The unique properties of thiourea and its derivatives make them valuable building blocks in materials science for the creation of functional materials. Their ability to form strong hydrogen bonds and coordinate with metals is key to their utility in this field.

Thiourea itself is used in the production of flame-retardant resins and as a component in electroplating solutions. wikipedia.org In a more advanced context, thiourea derivatives are being incorporated into supramolecular structures and polymers. The directional nature of the hydrogen bonds they form allows for the self-assembly of well-defined architectures.

The ability of thioureas to bind to anions has also been exploited in the design of molecular clefts and other receptors for anion sensing. nih.gov Thiourea-functionalized receptors often show a high affinity and selectivity for anions like fluoride (B91410) and dihydrogen phosphate, which can be signaled by a color change. nih.gov

In the realm of nanotechnology, thiourea can be used as a sulfur source for the synthesis of metal sulfide (B99878) nanoparticles. The decomposition of metal-thiourea complexes at elevated temperatures is a common method for producing quantum dots and other nanomaterials with specific electronic and optical properties.

The compound this compound, with its combination of a thiourea group, an aromatic ring, and an amino group, possesses multiple functionalities that could be exploited in materials science. The amino group could be used as a point of attachment for polymerization or for grafting onto surfaces, leading to the creation of functionalized materials with applications in areas such as separation science, catalysis, and sensing.

Investigation of Non-Linear Optical (NLO) Properties of Thiourea Derivatives

Non-linear optical (NLO) materials are at the forefront of modern high-tech applications, including optical data storage and laser frequency modulation. nih.gov Organic molecules, particularly those with delocalized π-electron systems, are of great interest for their potential to exhibit large third-order NLO responses. Thiourea derivatives, with their inherent charge-transfer characteristics, are promising candidates for NLO materials.

Research into the NLO properties of thiourea derivatives has often involved theoretical calculations to predict their efficacy. For instance, the third-order NLO polarizability of unsymmetrical acyl thiourea derivatives has been investigated using quantum chemical methods. In a study of methyl 2-(3-benzoylthioureido)benzoate (MBTB), a compound structurally related to this compound, the average static γ amplitude was calculated. The γ amplitude is a measure of the third-order NLO response.

| Compound | Calculated Average Static γ Amplitude (esu) |

|---|---|

| Methyl 2-(3-benzoylthioureido)benzoate (MBTB) | 102.91 x 10-36 |

Design of Advanced Materials Incorporating Thiourea Units

The ability of thiourea derivatives to form stable complexes with metals and to participate in hydrogen bonding makes them valuable components in the design of functional polymers and composite materials. mdpi.comnih.govmdpi.comnih.gov These materials can exhibit a range of desirable properties, including enhanced thermal stability, specific optical responses, and antibacterial capabilities.

Functional polymer composites are engineered to provide multiple functionalities within a single system, often by incorporating functional fillers into a polymer matrix. mdpi.comnih.gov Thiourea-containing polymers, for example, have been developed for various applications, such as the sorption of heavy metal ions and as components in responsive materials. biointerfaceresearch.com The incorporation of thiourea units into a polymer backbone can impart specific recognition sites for analytes or introduce desired physical properties.

While specific examples of the incorporation of this compound into advanced materials are not extensively documented in publicly available literature, the general principles of using thiourea derivatives suggest its potential in this area. For instance, a polymer matrix could be functionalized with this compound to create a material with selective metal-binding properties or to enhance its NLO characteristics for applications in photonics. The development of such materials is an active area of research, driven by the need for advanced systems with tailored functionalities for a wide range of technological applications. mdpi.comnih.govmdpi.comnih.gov

Applications in Analytical Chemistry Methodologies

Thiourea derivatives have proven to be highly effective in various analytical chemistry applications, primarily due to their excellent chelating properties and their ability to form colored or fluorescent complexes with specific analytes. rsc.org

Use of Thiourea Derivatives in Trace Analysis of Metals

The selective and sensitive detection of heavy metal ions is a critical task in environmental monitoring and biological systems. nih.govmdpi.com Thiourea-based chemosensors have emerged as a promising tool for this purpose, offering high sensitivity and selectivity for various metal ions, including mercury (Hg²⁺), copper (Cu²⁺), and others. rsc.orgnih.govmdpi.comresearchgate.netnih.gov

The sensing mechanism of these chemosensors typically relies on the interaction between the thiourea moiety and the target metal ion, which leads to a measurable change in the sensor's optical properties, such as color or fluorescence intensity. For example, a novel thiourea-based chemosensor was developed for the ultrasensitive and selective detection of Hg²⁺. This sensor exhibited a significant fluorescence enhancement in the presence of Hg²⁺ ions, with a very low detection limit. nih.gov

| Chemosensor | Target Analyte | Detection Limit | Method |

|---|---|---|---|

| N-((6-methylbenzo[d]thiazol-2-yl)carbamothioyl)-3,5-bis(trifluoromethyl)benzamide | Hg²⁺ | 0.005 µg/mL | Fluorescence Spectroscopy |

The design of such chemosensors often involves integrating a fluorophore with the thiourea recognition unit. The binding of a metal ion to the thiourea group can modulate the electronic properties of the fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response. mdpi.com While a specific application of this compound in trace metal analysis is not widely reported, its structural similarity to known thiourea-based sensors suggests its potential for similar applications. aip.org The aminophenyl group can further enhance the binding affinity and selectivity for certain metal ions.

Advanced Spectroscopic Techniques for Structural Elucidation (NMR, IR, UV-Vis, MS)

The structural characterization of newly synthesized compounds is fundamental in chemical research. A combination of advanced spectroscopic techniques is typically employed to unambiguously determine the molecular structure of compounds like this compound. nih.govyoutube.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a compound like this compound, specific chemical shifts and coupling patterns would be expected for the protons of the aminophenyl group, the methyl group, and the N-H protons of the thiourea moiety. Similarly, the ¹³C NMR spectrum would provide information on the chemical environment of each carbon atom. rsc.orguobasrah.edu.iqnih.govnih.govarkat-usa.org

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₄) | ~6.5 - 7.5 | ~115 - 150 |

| NH (Aminophenyl) | Broad singlet | - |

| NH (Thiourea) | Broad singlets | - |

| CH₃ | ~2.8 - 3.2 | ~30 - 35 |

| C=S | - | ~180 - 185 |

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching, C-H stretching of the aromatic and methyl groups, C=S stretching, and C-N stretching. mdpi.com

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine and Thiourea) | 3100 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 2960 |

| C=S Stretch | ~700 - 850 |

| C-N Stretch | ~1250 - 1350 |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with other fragment ions resulting from the cleavage of the molecule. youtube.com

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would exhibit absorption bands corresponding to the π-π* and n-π* transitions of the aromatic ring and the thiocarbonyl group. nih.gov

常见问题

Q. What are the optimal synthetic routes for preparing 1-(2-Aminophenyl)-3-methylthiourea, and how can reaction conditions be optimized?

The synthesis of thiourea derivatives typically involves nucleophilic addition between amines and isothiocyanates. For this compound, a reflux method with a catalyst like triethylamine in ethanol could be adapted from similar compounds (e.g., 1-(4-hexylbenzoyl)-3-methylthiourea synthesis ). Key parameters include temperature (75°C), reaction time (7 hours), and stoichiometric ratios. Stirring enhances molecular collisions, improving yield . Characterization via FT-IR, NMR, and mass spectrometry is critical to confirm structure and purity .

Q. Which spectroscopic techniques are most reliable for characterizing thiourea derivatives like this compound?

FT-IR identifies thiourea-specific bands (C=S stretch at ~1250 cm⁻¹ and N-H stretches at ~3300 cm⁻¹). H NMR detects aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–3.0 ppm). C NMR confirms carbonyl/thione carbons (δ 170–180 ppm). Mass spectrometry provides molecular ion validation and fragmentation patterns . UV-Vis can assess electronic transitions in coordination complexes .

Q. How can researchers evaluate the preliminary biological activity of this compound?

In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays are standard. Molecular docking against targets like ribonucleotide reductase (binding affinity ≤ -7.6 kcal/mol) predicts interaction strength . Pharmacokinetic properties (e.g., HIA = 97.8%, Caco2 permeability = 53.6%) can be computed using tools like SwissADME .

Advanced Research Questions

Q. How do structural modifications of this compound influence its metal complexation behavior?

Substituents on the phenyl ring (e.g., Cl, CH) alter electron density, affecting ligand-metal binding. For example, 1-(2,4-dichlorobenzoyl)-3-methylthiourea forms stable Fe(III) complexes via S and O donor atoms, yielding 97.85% recovery under reflux . Stability constants and geometry (octahedral vs. square planar) can be determined via Job’s plot and magnetic susceptibility measurements .

Q. What computational strategies resolve contradictions in binding affinity data for thiourea derivatives?

Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess RMSD (<2 Å) and RMSF (<1.2 Å) to validate docking results. For example, bis-(1-(3-chlorobenzoyl)-3-methylthiourea)–Co(III) showed lower RMSF fluctuations (1.161 Å) than cisplatin, indicating stable protein interactions . Water bridges and hydrophobic interactions (e.g., with Arg 293, Cys 428) refine binding models .

Q. How can researchers address discrepancies in cytotoxicity and mutagenicity profiles of thiourea-metal complexes?

Ames tests identify mutagenic risks, while comparative cytotoxicity studies (e.g., IC vs. normal cell lines) differentiate therapeutic windows. For instance, a bis-thiourea-Fe(III) complex showed mutagenicity but superior anticancer potential (-7.64 kcal/mol binding affinity) . Dose-response curves and apoptosis assays (Annexin V/PI staining) clarify mechanisms .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing and testing thiourea derivatives?

Q. How should researchers design experiments to compare thiourea derivatives with varying substituents?

- SAR Studies : Systematically vary substituents (e.g., Cl, CH, OCH) and correlate with logP, polar surface area, and IC.

- Computational Workflow : Combine docking (AutoDock Vina), MD (GROMACS), and QSAR models to predict activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。